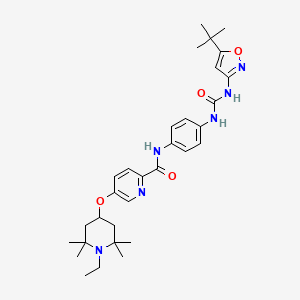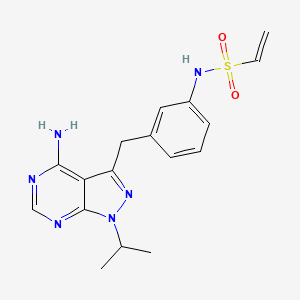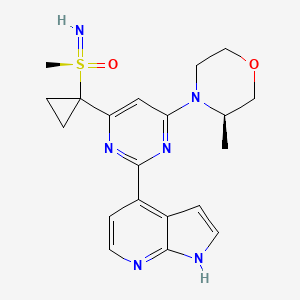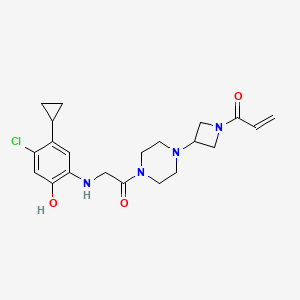
K-Ras G12C-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras G12C-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by covalently binding to the cysteine residue in the mutant KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras G12C-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the construction of a heterocyclic core, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core scaffold through substitution reactions, enhancing the compound’s binding properties.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening methods to identify the most efficient catalysts and solvents. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
K-Ras G12C-IN-2 primarily undergoes covalent binding reactions with the cysteine residue in the KRAS G12C mutant. This covalent modification locks the KRAS protein in an inactive state, preventing it from interacting with downstream effector molecules .
Common Reagents and Conditions
The covalent binding reaction typically requires:
Reagents: The compound itself, along with a suitable solvent such as dimethyl sulfoxide (DMSO).
Conditions: Mild temperatures and neutral pH to maintain the stability of the compound and the protein.
Major Products Formed
The major product of the reaction is the covalently modified KRAS G12C protein, which is rendered inactive and unable to promote cancer cell proliferation .
Aplicaciones Científicas De Investigación
K-Ras G12C-IN-2 has a wide range of applications in scientific research, particularly in the fields of cancer biology and drug development:
Cancer Research: The compound is used to study the role of KRAS G12C in cancer progression and to develop targeted therapies for cancers harboring this mutation.
Drug Development: It serves as a lead compound for the development of new inhibitors with improved efficacy and reduced side effects.
Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying KRAS-mediated signaling pathways and their impact on cellular processes.
Mecanismo De Acción
K-Ras G12C-IN-2 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from exchanging GDP for GTP and thus inhibiting its activation. As a result, downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways are disrupted, leading to reduced cancer cell proliferation and survival .
Comparación Con Compuestos Similares
K-Ras G12C-IN-2 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with a longer half-life and better brain penetration compared to sotorasib.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant, making it a valuable tool for targeted cancer therapy. Its ability to covalently modify the mutant protein and lock it in an inactive state sets it apart from other inhibitors that may only achieve partial inhibition .
Propiedades
IUPAC Name |
1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJAPYGTUVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
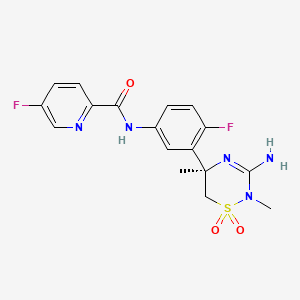
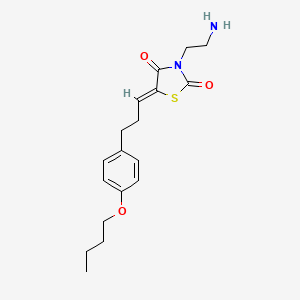
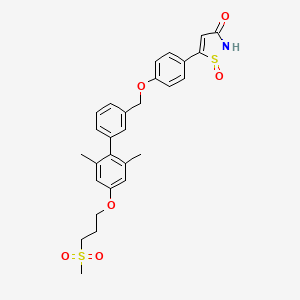
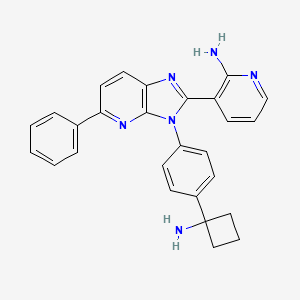
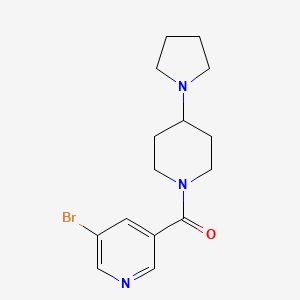

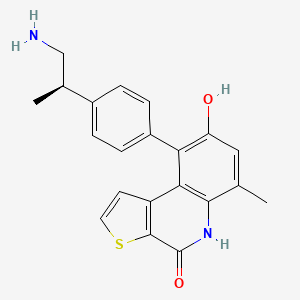
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B560098.png)

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
